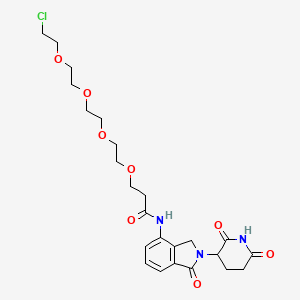

Lenalidomide-CO-PEG4-C2-Cl

Description

Foundational Concepts of the Ubiquitin-Proteasome System (UPS)

The engine driving targeted protein degradation is the ubiquitin-proteasome system (UPS), the primary mechanism for selective protein catabolism in eukaryotic cells. This intricate and highly regulated pathway is responsible for maintaining cellular protein homeostasis by identifying and eliminating misfolded, damaged, or obsolete proteins. nih.gov The process begins with the tagging of a target protein with a small regulatory protein called ubiquitin. This tagging process, known as ubiquitination, occurs through a three-step enzymatic cascade involving:

E1 Ubiquitin-Activating Enzyme: This enzyme activates the ubiquitin molecule in an ATP-dependent manner. nih.gov

E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred to an E2 enzyme. nih.gov

E3 Ubiquitin Ligase: The E3 ligase is the key component for substrate recognition. It binds to both the E2-ubiquitin complex and the specific protein destined for degradation, facilitating the transfer of ubiquitin to the target protein. nih.gov

The attachment of a chain of ubiquitin molecules (polyubiquitination) serves as a molecular flag, marking the protein for recognition and subsequent degradation by a large protein complex called the 26S proteasome. tocris.com The proteasome unfolds and cleaves the tagged protein into small peptides, which can then be recycled by the cell. tocris.com The ubiquitin molecules themselves are released and can be reused in subsequent degradation cycles. nih.gov

Evolution of Targeted Protein Degradation Strategies

The concept of harnessing the cell's degradation machinery for therapeutic purposes has evolved significantly over the past few decades. Early discoveries in the 1960s and 1980s laid the groundwork by identifying autophagy and the non-lysosomal, ATP-dependent proteolytic pathway, which later became known as the ubiquitin-proteasome system. nih.gov The discovery of the first autophagy-related genes in the 1990s and the resolution of the proteasome's crystal structure further illuminated the mechanisms of cellular protein degradation. nih.gov

A pivotal moment in the history of TPD was the realization that certain small molecules could act as "molecular glues," inducing the degradation of specific proteins by bringing them into proximity with an E3 ligase. nih.gov A prime example is the drug thalidomide (B1683933) and its analogues, such as lenalidomide (B1683929), which were found to redirect the Cereblon (CRBN) E3 ligase to degrade specific neosubstrate proteins. nih.govnih.gov This discovery opened the door to the rational design of molecules that could intentionally hijack the UPS.

This led to the development of PROteolysis TArgeting Chimeras (PROTACs) in the early 2000s. researchgate.net Initially, these were larger, peptide-based molecules, but the field has rapidly advanced to the creation of smaller, more drug-like PROTACs. researchgate.net The first PROTAC entered clinical trials in 2019, marking a significant milestone in the translation of this technology from a research concept to a potential therapeutic reality.

PROteolysis TArgeting Chimeras (PROTACs) as a Modality for Protein Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov This elegant design allows a PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex. The formation of this complex facilitates the transfer of ubiquitin from the E2 enzyme to the POI, marking it for degradation by the proteasome.

A significant advantage of PROTACs is their catalytic mode of action. After the POI is ubiquitinated and sent for degradation, the PROTAC is released and can engage another target protein and E3 ligase, initiating another cycle of degradation. This catalytic nature means that PROTACs can be effective at very low concentrations. tocris.com

The modular nature of PROTACs allows for a high degree of customisation. By changing the POI ligand, different proteins can be targeted for degradation. The choice of the E3 ligase ligand and the nature of the linker are also critical for the efficacy and selectivity of the PROTAC. tocris.com

The chemical compound Lenalidomide-CO-PEG4-C2-Cl is a prime example of a building block used in the synthesis of PROTACs. It provides the E3 ligase-recruiting moiety and a flexible linker with a reactive handle for attaching a POI ligand. The lenalidomide portion specifically binds to the Cereblon (CRBN) E3 ligase, one of the most successfully utilized E3 ligases in PROTAC development. researchgate.net The PEG4 linker offers optimal length and hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The terminal chloroalkane group (C2-Cl) serves as a reactive site for conjugation with a ligand for the target protein, often through technologies like the HaloTag system, which forms a covalent bond with chloroalkane linkers.

Research Findings and Data

The development of effective PROTACs relies on the careful selection and optimization of each of its three components. The following tables provide an overview of the properties of the components of a PROTAC constructed from a building block like this compound and representative efficacy data for similar PROTACs.

Table 1: Physicochemical and Biological Properties of PROTAC Components

| Component | Example | Key Properties | Source(s) |

| E3 Ligase Ligand | Lenalidomide | Binds to Cereblon (CRBN) E3 ligase. Derivatives can be modified to optimize binding and degradation. | |

| Linker | PEG4 | Polyethylene (B3416737) glycol linker with 4 repeating units. Provides flexibility and hydrophilicity, influencing solubility and cell permeability. The length is crucial for optimal ternary complex formation. | |

| Reactive Handle | Chloroalkane (Cl) | Enables covalent conjugation to a target protein ligand, often one designed to interact with a specific protein tag like HaloTag. |

Table 2: Representative Efficacy Data for Lenalidomide-Based PROTACs

| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 | Binding Affinity (CRBN) | Cell Line | Source(s) |

| BRD4 | Lenalidomide | PEG | <10 nM | Not specified | Not specified | |

| STAT3 | Lenalidomide | Not specified | 28 nM | Not specified | SU-DHL-1 (lymphoma) | tocris.com |

| BTK | Lenalidomide analogue | Not specified | 7.9 nM | Not specified | Not specified | tocris.com |

Note: The data in this table are for representative PROTACs using lenalidomide or its derivatives as the E3 ligase ligand and may not be specific to PROTACs constructed with the exact this compound building block. DC50 represents the concentration of the compound required to degrade 50% of the target protein.

Properties

Molecular Formula |

C24H32ClN3O8 |

|---|---|

Molecular Weight |

526.0 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |

InChI |

InChI=1S/C24H32ClN3O8/c25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(30)26-19-3-1-2-17-18(19)16-28(24(17)32)20-4-5-21(29)27-23(20)31/h1-3,20H,4-16H2,(H,26,30)(H,27,29,31) |

InChI Key |

KXPQRLJLWLFYOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCCl |

Origin of Product |

United States |

Lenalidomide As a Cereblon E3 Ligase Modulator

Mechanism of Cereblon (CRBN) Engagement by Immunomodulatory Imide Drugs (IMiDs)

The primary molecular target of IMiDs like lenalidomide (B1683929) is Cereblon (CRBN). nih.govwikipedia.org CRBN functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). researchgate.netbohrium.combinasss.sa.cr This complex, which also includes Damaged DNA-Binding Protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (ROC1), is a key component of the ubiquitin-proteasome system, which is responsible for degrading proteins to maintain cellular homeostasis. nih.govresearchgate.net

Lenalidomide and other IMiDs bind directly to CRBN. nih.govuniprot.org This binding event does not inhibit the ligase but rather alters its function. wikipedia.orgnih.gov The core of this interaction is the shared glutarimide (B196013) ring of the IMiD compounds, which inserts into a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. nih.govresearchgate.netnih.gov This engagement with CRBN is the critical first step that enables the subsequent recruitment of new target proteins to the E3 ligase complex for ubiquitination and proteasomal degradation. uniprot.orgecancer.org

Role of Lenalidomide in Modulating CRBN Substrate Specificity

Upon binding to CRBN, lenalidomide acts as a "molecular glue," creating a new protein-protein interaction surface on the E3 ligase. nih.gov This newly formed surface is then capable of recruiting proteins that are not the natural substrates of CRBN. These recruited proteins are referred to as "neosubstrates." nih.govrsc.org

The binding of lenalidomide to CRBN induces the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, which is central to its therapeutic activity. nih.govdrugbank.com Key neosubstrates identified for lenalidomide include:

Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors essential for the survival of multiple myeloma cells. nih.govecancer.org Lenalidomide promotes the binding of IKZF1 and IKZF3 to the CRL4-CRBN complex, leading to their degradation. uniprot.orgecancer.org The degradation of these factors results in the downregulation of critical oncogenic transcription factors like IRF4 and c-MYC. researchgate.net

Casein Kinase 1α (CK1α): Lenalidomide also induces the degradation of this protein kinase. nih.govnih.gov This action is particularly relevant in myelodysplastic syndrome (MDS) with a del(5q) chromosomal deletion, where cells have lower baseline levels of CK1α and are thus more sensitive to its further degradation. nih.govnih.gov

This modulation of substrate specificity is highly selective; other closely related proteins in the Ikaros and casein kinase families are not affected by lenalidomide. nih.gov The activity of these degrader molecules is dependent on several factors, including the strength of the interaction between the ligase and the neosubstrate in the drug's presence and the expression levels of CRBN and competing substrates. nih.gov

Molecular Recognition of Lenalidomide by CRBN

The specific molecular interactions between lenalidomide and CRBN have been elucidated through structural studies. The crystal structure of the human CRBN-DDB1 complex bound to lenalidomide reveals the precise nature of this recognition. researchgate.netbohrium.comnih.gov

The key features of this interaction are:

The Glutarimide Ring: This part of the lenalidomide molecule is accommodated within a hydrophobic "tri-tryptophan pocket" in the TBD of CRBN. binasss.sa.crnih.gov This interaction is critical for the binding affinity and stability of the complex.

The Isoindolinone Ring: The variable phthaloyl ring of lenalidomide is exposed to the solvent on the surface of CRBN. researchgate.netnih.govuniprot.org This exposed portion of the molecule is what creates the novel interface for recruiting neosubstrates like IKZF1 and CK1α. bohrium.comrsc.org

Hydrogen Bonds: The interaction is further stabilized by hydrogen bonds. For instance, the amino group on the phthalimide (B116566) moiety of lenalidomide can form a water-mediated hydrogen bond with a residue in the neosubstrate IKZF1, enhancing the stability of the ternary complex. rsc.org In the case of CK1α, lenalidomide binding reinforces pre-existing hydrogen bonds at the protein-protein interface, hindering water access and stabilizing the complex long enough for ubiquitination to occur. acs.orgnih.gov

Mutagenesis studies have confirmed that the residues in CRBN that form this binding pocket are essential for the drug's effects. researchgate.netnih.gov This detailed molecular understanding provides a basis for the rational design of new CRBN-based degraders. acs.orgnih.gov

Design and Synthesis of Lenalidomide Co Peg4 C2 Cl Type Conjugates

Design Principles for Polyethylene (B3416737) Glycol (PEG) Linkers in PROTACs

The linker is a critical determinant of a PROTAC's biological activity and drug-like properties. nih.govnih.gov Among the various linker types, those based on polyethylene glycol (PEG) are frequently employed due to their favorable characteristics. precisepeg.combiochempeg.com The design of a PEG linker for a PROTAC, such as one incorporating lenalidomide (B1683929), involves careful consideration of its length, composition, hydrophilicity, and rigidity, as well as the points of attachment to the other components of the molecule. axispharm.combiochempeg.com

The length of the PEG linker is a critical parameter that directly influences the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. axispharm.comarxiv.org An optimal linker length facilitates the necessary proximity and orientation between the E3 ligase and the target protein for efficient ubiquitination and subsequent degradation. computabio.comnih.gov

Optimal Length for Ternary Complex Stability: Research has shown that both excessively long and short linkers can be detrimental to PROTAC efficacy. A linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex. arxiv.orgresearchgate.net Conversely, a linker that is too long can lead to unproductive binding and a decrease in the stability of the ternary complex due to increased conformational flexibility. arxiv.orgbiochempeg.com Studies have demonstrated that there is often an optimal linker length for a given target and E3 ligase pair. For instance, in some systems, a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced activity. researchgate.net

Impact on Degradation Efficiency: The length of the PEG linker directly correlates with the efficiency of protein degradation. The "hook effect," where high concentrations of a PROTAC lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, can be influenced by linker length. researchgate.net Fine-tuning the linker length can help to mitigate this effect and widen the effective concentration range for degradation. The optimal linker length must be empirically determined for each new PROTAC, as it is dependent on the specific target protein and E3 ligase involved. nih.gov

A hypothetical study on a series of lenalidomide-based PROTACs targeting a specific protein could yield data similar to that presented in Table 1, illustrating the impact of PEG linker length on degradation efficiency.

Table 1: Effect of PEG Linker Length on Protein Degradation

| PROTAC Conjugate | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

|---|---|---|---|

| Lenalidomide-CO-PEG2-C2-Cl | ~12 | 150 | 75 |

| Lenalidomide-CO-PEG3-C2-Cl | ~15 | 50 | 90 |

| Lenalidomide-CO-PEG4-C2-Cl | ~18 | 10 | 95 |

| Lenalidomide-CO-PEG5-C2-Cl | ~21 | 75 | 85 |

| Lenalidomide-CO-PEG6-C2-Cl | ~24 | 200 | 70 |

DC50: Concentration at which 50% degradation is achieved. Dmax: Maximum degradation observed.

Hydrophilicity and Solubility: PEG linkers are inherently hydrophilic, which generally improves the water solubility of the PROTAC molecule. precisepeg.combiochempeg.comjenkemusa.com This is a crucial advantage, as many PROTACs are large molecules that can suffer from poor solubility, hindering their development as therapeutic agents.

The data in Table 2 illustrates how modifying the linker composition to balance hydrophilicity and lipophilicity can impact the cellular permeability and degradation activity of a hypothetical lenalidomide-based PROTAC.

Table 2: Influence of Linker Composition on Permeability and Degradation

| Linker Composition | LogP | Cell Permeability (Papp, 10⁻⁶ cm/s) | Degradation Activity (DC50, nM) |

|---|---|---|---|

| Pure Alkyl | 4.5 | 0.5 | 500 |

| PEG4 with Alkyl Spacers | 2.8 | 5.2 | 10 |

| Pure PEG8 | 1.5 | 1.1 | 150 |

LogP: A measure of lipophilicity. Papp: Apparent permeability coefficient.

The flexibility or rigidity of the linker is another critical design parameter that influences the conformational dynamics of the PROTAC and the stability of the ternary complex. biochempeg.comresearchgate.net

Flexible vs. Rigid Linkers: Flexible linkers, such as those based on long alkyl or PEG chains, can allow the PROTAC to adopt a wide range of conformations, which can be advantageous in the initial stages of PROTAC design to identify a productive binding mode. precisepeg.comnih.gov However, excessive flexibility can also come with an entropic penalty upon binding, potentially destabilizing the ternary complex. nih.gov

Benefits of Rigidity: Introducing rigid elements into the linker, such as aromatic rings or cyclic structures, can pre-organize the PROTAC into a more bioactive conformation, reducing the entropic cost of binding and potentially increasing the stability and cooperativity of the ternary complex. precisepeg.com A more rigid linker can also improve pharmacokinetic properties. biochempeg.com However, a linker that is too rigid may not allow for the necessary conformational adjustments required for optimal ternary complex formation. nih.gov

Conformational Dynamics of PEG-based Linkers: PEG linkers are generally considered flexible. researchgate.net Their conformational behavior in solution is complex and can be influenced by the surrounding environment. nih.gov Understanding the conformational ensemble of a PEG-linked PROTAC is crucial for rational design. Computational methods, such as molecular dynamics simulations, can provide valuable insights into the preferred conformations and the dynamic behavior of the linker, aiding in the optimization of its design. researchgate.netresearchgate.net

The points at which the linker is attached to the E3 ligase ligand (lenalidomide) and the warhead (represented here by the terminal -C2-Cl group) are critical for the PROTAC's activity. axispharm.comresearchgate.net The attachment points must be chosen to avoid disrupting the key interactions required for binding to the respective proteins. researchgate.net

Attachment to Lenalidomide: For lenalidomide, a common E3 ligase ligand that recruits Cereblon (CRBN), the linker is often attached at the C4 or C5 position of the phthalimide (B116566) ring. nih.govresearchgate.net Studies have shown that attaching the linker at the C4 position can lead to PROTACs with improved stability. researchgate.net The choice of attachment point can significantly impact the stability and degradation activity of the resulting PROTAC. researchgate.net

Attachment to the Warhead: The attachment point on the warhead must be carefully selected to ensure that the PROTAC maintains high affinity for the target protein. The linker should be attached at a position that is solvent-exposed and does not interfere with the key binding interactions of the warhead. The vector of the linker attachment can also influence the orientation of the recruited E3 ligase relative to the target protein, which is crucial for efficient ubiquitination. nih.gov

Synthetic Methodologies for this compound Conjugates

The synthesis of PROTACs like this compound involves the strategic and efficient connection of the three core components. The development of robust and versatile synthetic methods is crucial for the rapid generation and optimization of PROTAC libraries.

The construction of lenalidomide-PEG4 conjugates relies on chemoselective coupling reactions that allow for the specific formation of bonds between the lenalidomide moiety and the PEG linker without affecting other functional groups in the molecules.

Alkylation Reactions: One common approach involves the alkylation of the 4-amino group of lenalidomide. nih.gov This can be achieved by reacting lenalidomide with a PEG4 linker that has been functionalized with a suitable leaving group, such as a halide (e.g., bromo or iodo). nih.gov The reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), which facilitates the nucleophilic attack of the lenalidomide amine on the electrophilic linker. nih.govmedchemexpress.cn This method offers a direct way to connect the linker to the lenalidomide core.

Amide Bond Formation: Another widely used strategy is the formation of an amide bond between the 4-amino group of lenalidomide and a carboxylic acid-functionalized PEG4 linker. nih.gov This reaction is typically mediated by standard peptide coupling reagents.

Palladium-Catalyzed Cross-Coupling Reactions: More advanced methods, such as palladium-catalyzed cross-coupling reactions, have also been employed for the synthesis of lenalidomide-based PROTACs. rsc.org These methods can offer greater versatility and control over the synthesis.

"Click Chemistry": The use of "click chemistry," such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), has become a powerful tool for PROTAC synthesis. nih.gov This involves functionalizing the lenalidomide and the warhead-linker fragment with an alkyne and an azide, respectively (or vice versa), and then "clicking" them together in a highly efficient and specific reaction. This modular approach is particularly well-suited for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions. nih.gov

The synthesis of a this compound conjugate would likely proceed through a multi-step sequence, starting with the synthesis of a functionalized lenalidomide derivative and a separate PEG4-C2-Cl linker fragment, followed by their conjugation using one of the chemoselective reactions described above. For example, a synthetic route could involve the reaction of 4-aminolenalidomide with a pre-formed CO-PEG4-C2-Cl acid chloride or activated ester.

Strategies for Incorporating PEG4 Moieties and Terminal Halogenation (e.g., -C2-Cl)

The linker component of a PROTAC is crucial, as its length and composition significantly influence the molecule's properties and biological activity. nih.govnih.gov Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linkers, with approximately 54-65% of reported degraders incorporating a PEG or alkyl-PEG segment. nih.govbiochempeg.com

Synthetically, bifunctional PEG linkers are commercially available, which facilitates the rapid assembly of PROTACs. nih.govbiochempeg.com The synthesis of a this compound type structure typically involves a multi-step process. First, a lenalidomide derivative is prepared with a suitable functional group for linker attachment. This is often followed by an amide coupling reaction with a pre-functionalized PEG4 linker, for instance, one bearing a carboxylic acid at one end and a protected amine or alcohol at the other. nih.gov

The final step is terminal halogenation to install the -C2-Cl group. This chloroethyl moiety serves as a reactive electrophile, enabling covalent attachment to a nucleophilic group (such as an amine or thiol) on the target-binding ligand. This modular approach, where the E3 binder-linker fragment is prepared separately, allows for the efficient synthesis of a diverse range of final PROTAC molecules.

High-Throughput and Parallel Synthesis Approaches for Degrader Libraries Incorporating Varied Linker and Terminal Groups

The optimization of a PROTAC is often an empirical process that requires the synthesis and evaluation of numerous analogues. rsc.org To accelerate this discovery cycle, high-throughput and parallel synthesis strategies have been developed to rapidly create extensive libraries of PROTACs with diverse linkers and terminal groups. rsc.orgdigitellinc.comstrath.ac.uk These approaches allow researchers to efficiently explore the vast chemical space and identify optimal combinations of E3 ligands, linkers, and target-binding moieties. nih.govportlandpress.com

Key strategies include:

Solid-Phase Synthesis: This technique enables the efficient, array-format synthesis of PROTAC libraries. researchgate.netnih.gov By anchoring one of the components to a solid support, reagents can be added in excess and easily washed away, simplifying purification. One study demonstrated the synthesis of 132 novel PROTAC-like molecules on a chip, allowing for direct biological screening without transfer steps. researchgate.netnih.gov

Plate-Based Parallel Synthesis: Performing reactions in multi-well plates (e.g., 96-well or 1536-well plates) allows for the simultaneous synthesis of hundreds of unique PROTACs on a small scale. digitellinc.comnih.gov This "direct-to-biology" approach often uses reaction conditions where the crude product can be directly transferred into cellular assays for screening, dramatically reducing timelines. digitellinc.comnih.gov

Modular "Click Chemistry": The use of highly efficient and orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the rapid conjugation of pre-synthesized E3 ligase-linker and warhead-linker fragments. nih.gov This modularity is a powerful tool for building diverse libraries by simply combining different building blocks. nih.govportlandpress.com

Automated Synthesis: Automated synthesizers can be programmed to perform multi-step reactions, enabling the rapid production of a library of degraders. strath.ac.uk By using pre-loaded cartridges containing different amine-functionalized E3 ligase-linker building blocks, a variety of PROTACs can be generated with minimal manual intervention. strath.ac.uk

These high-throughput methods are essential for systematically evaluating how variations in linker length, composition (e.g., PEG vs. alkyl), rigidity, and attachment points affect degradation activity. strath.ac.ukyoutube.com

Overcoming Synthetic Challenges in Complex PROTAC-like Molecule Development

The development of PROTACs is fraught with significant challenges stemming from their inherent molecular complexity. portlandpress.comacs.org PROTACs are large molecules, often with molecular weights exceeding 700 g/mol , which places them outside the typical parameters for small-molecule drugs (e.g., Lipinski's Rule of Five). nih.govseranovo.comwuxiapptec.com This complexity leads to several synthetic and developmental hurdles.

Common Synthetic and Developmental Challenges:

| Challenge | Description | Potential Solutions |

| Low Synthetic Yields | Multi-step synthetic routes for complex molecules often result in low overall yields, making it difficult to produce sufficient material for testing. acs.orgdiscoveracs.orgwuxiapptec.com | Optimization of synthetic routes, use of enabling technologies like biocatalysis, and convergent synthetic strategies where complex fragments are built separately and then combined. acs.orgdiscoveracs.org |

| Scalability Issues | A synthetic route that works on a milligram scale may not be easily scalable to produce the gram-level quantities needed for advanced studies. acs.orgdiscoveracs.orgwuxiapptec.com | Process chemistry optimization, identifying and resolving problematic steps early in development. |

| Purification Difficulties | PROTACs often have poor solubility and can be difficult to purify using standard chromatographic techniques. Their structural complexity can lead to closely related impurities. | Development of specialized purification methods, and use of strategies like solid-phase synthesis to minimize impurities. researchgate.net |

| Poor Physicochemical Properties | High molecular weight and lipophilicity can lead to poor aqueous solubility and low cell permeability, limiting bioavailability. seranovo.comwuxiapptec.comdiscoveracs.org | Linker optimization to incorporate hydrophilic moieties like PEG, and use of advanced formulation technologies. precisepeg.comaxispharm.comdiscoveracs.org |

| Metabolic Instability | The complex structure, particularly flexible linkers, can be susceptible to metabolic degradation, leading to poor in vivo stability. musechem.comwuxiapptec.com | Introduction of more rigid or metabolically stable groups within the linker, such as heterocycles or triazoles. precisepeg.com |

Overcoming these challenges requires a multidisciplinary approach, combining advanced synthetic chemistry with formulation science and early-stage pharmacokinetic assessment to guide the design of next-generation degraders. acs.orgwuxiapptec.comdiscoveracs.org

Rational Design Frameworks for this compound Type Molecules

While high-throughput screening is a powerful tool, rational design frameworks are increasingly being employed to guide the development of PROTACs more efficiently. These frameworks leverage an understanding of structure-activity relationships and computational modeling to predict which molecular features will lead to optimal degradation activity, thereby reducing the reliance on empirical, trial-and-error approaches. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Linker and Target-Binding Moiety Design

SAR studies are fundamental to understanding how modifications to a PROTAC's structure affect its biological function. For a molecule like this compound, the linker is not merely a passive spacer but an active component that dictates the geometry and stability of the ternary complex. nih.govaxispharm.com

Key SAR insights for this class of molecules include:

Linker Length and Composition: The length of the linker is one of the most critical parameters. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to the target and the E3 ligase. nih.gov Conversely, a linker that is too long may not effectively bring the two proteins into the close proximity required for ubiquitination. nih.gov Studies have shown that even a single ethylene (B1197577) glycol unit difference in a PEG linker can abolish degradation activity for one target while preserving it for another, highlighting the sensitivity of this parameter. nih.gov The chemical nature of the linker—for instance, a flexible PEG chain versus a more rigid alkyl chain—also profoundly impacts degradation efficiency, with different systems showing preference for different compositions. nih.govrsc.org

Linker Attachment Points: The position at which the linker is attached to both the lenalidomide moiety and the target-binding ligand is crucial. nih.gov The exit vector must be oriented towards a solvent-exposed region of the ligand to avoid disrupting the key binding interactions with its respective protein. nih.govnih.gov

E3 Ligase Ligand Modification: While lenalidomide is a well-established CRBN recruiter, modifications to its structure can influence degradation selectivity. For example, studies have shown that modifications at the 6-position of the lenalidomide core can control the selective degradation of different neosubstrates, a property that can be harnessed in PROTAC design. researchgate.netresearchgate.net

Illustrative SAR Data for Linker Modifications:

This table provides a hypothetical illustration of SAR principles based on findings in the literature. nih.govnih.govrsc.org

Computational Approaches for Predicting Optimal Linker Features and Conformations

Given the immense chemical space and the challenges of synthesis, computational modeling has become an indispensable tool for the rational design of PROTACs. researchgate.netcomputabio.com These in silico methods aim to predict the three-dimensional structure of the PROTAC-induced ternary complex, which is considered the key intermediate for successful protein degradation. researchgate.netacs.org

Computational strategies are used to:

Predict Optimal Linker Length and Conformation: By modeling how different linkers bridge the distance between the E3 ligase and the target protein, researchers can computationally screen virtual libraries of linkers. researchgate.net This helps prioritize candidates for synthesis by identifying linkers with the appropriate length and conformational properties to form a stable complex without steric clashes. arxiv.org

Analyze Ternary Complex Stability: Molecular dynamics (MD) simulations can be used to assess the stability of the computationally predicted ternary complexes over time. nih.govresearchgate.net A more stable complex is often correlated with higher degradation efficiency. These simulations can reveal key interactions between the linker and the proteins that contribute to stability, providing further avenues for optimization. nih.gov

By integrating SAR data with these predictive computational models, researchers can move beyond serendipity and adopt a more knowledge-driven approach to designing potent and selective degraders based on the this compound framework. nih.govresearchgate.net

Molecular Mechanisms of Degradation Induced by Lenalidomide Co Peg4 C2 Cl Type Conjugates

Ternary Complex Formation and Stability

The initial and critical step in the mechanism of action of PROTACs is the formation of a stable ternary complex. elifesciences.org The stability and geometry of this complex are paramount as they directly influence the efficiency of the subsequent ubiquitination and degradation of the target protein. researchgate.netbiorxiv.orgbiorxiv.org

Lenalidomide (B1683929) and its analogues, like the one in Lenalidomide-CO-PEG4-C2-Cl, bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. rsc.orgnih.gov The glutarimide (B196013) moiety of lenalidomide is crucial for its binding within a hydrophobic pocket of CRBN, often referred to as the "thalidomide-binding pocket," which is characterized by the presence of three key tryptophan residues. rsc.orgnih.gov The other part of the lenalidomide molecule, the isoindolinone ring, becomes solvent-exposed upon binding and modifies the surface of CRBN. This altered surface then presents a new binding interface for neo-substrate proteins that would not normally interact with CRBN. nih.gov

The interaction between the CRBN-lenalidomide binary complex and the target protein is a highly specific molecular recognition event. For instance, in the case of the native substrates of lenalidomide, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and the protein kinase CK1α, specific structural motifs on these proteins are recognized by the lenalidomide-bound CRBN. nih.govnih.govacs.org Structural studies have revealed that key hydrogen bonds are formed between CRBN residues and the backbone of the target protein, and lenalidomide acts as a "molecular glue," stabilizing these interactions. nih.govacs.org Lenalidomide can shield these intermolecular hydrogen bonds from water, thereby strengthening them and increasing the stability of the ternary complex. nih.govacs.org The specific warhead on the other end of the this compound conjugate dictates which target protein is recruited to this CRBN-ligand complex.

Table 1: Key Interactions in Ternary Complex Formation

| Interacting Component 1 | Interacting Component 2 | Key Structural Features/Residues | Role of Lenalidomide |

|---|---|---|---|

| CRBN | Lenalidomide | Hydrophobic pocket (three tryptophan residues) nih.gov | Binds to CRBN, altering its surface nih.gov |

| Lenalidomide-CRBN Complex | Target Protein (e.g., CK1α) | β-hairpin loop of the target protein nih.govacs.org | Stabilizes the interaction, acting as a molecular glue nih.govacs.org |

| CRBN | CK1α | N351, H357, W400 nih.govacs.org | Facilitates hydrogen bonding with the target protein backbone nih.govacs.org |

| Lenalidomide | CRBN-Target Interface | Shields hydrogen bonds from water, enhancing stability nih.govacs.org |

The linker component of a PROTAC is not merely a passive spacer but plays a crucial role in determining the efficacy of the degrader. precisepeg.comaxispharm.com In "this compound," the PEG4 (polyethylene glycol) linker is a flexible chain that provides the necessary length and spatial orientation for the two ligands to simultaneously bind to CRBN and the target protein. The properties of the linker, including its length, flexibility, and composition, significantly impact the formation and stability of a productive ternary complex. precisepeg.comnih.gov

A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. nih.gov Conversely, a linker that is too long might not effectively bring the E3 ligase and the target protein into the close proximity required for efficient ubiquitination. nih.gov The PEG4 linker in this conjugate offers several advantages:

Solubility and Permeability: PEG linkers are known to increase the water solubility of PROTAC molecules, which can improve their pharmacokinetic properties. precisepeg.combiochempeg.com

Flexibility: The flexibility of the PEG chain allows for conformational adjustments that can help achieve an optimal geometry for the ternary complex, which is essential for presenting the target protein's lysine (B10760008) residues to the E2 ubiquitin-conjugating enzyme. precisepeg.comnih.gov

Length Optimization: The defined length of the PEG4 unit allows for systematic modifications to fine-tune the distance between the recruited proteins, which can influence degradation selectivity and efficiency. nih.govbiochempeg.com

Studies have shown that the linker can influence the relative orientation of the E3 ligase and the target protein, which in turn can dictate which specific lysine residues on the target are accessible for ubiquitination. nih.gov This orientation is critical for ensuring that the subsequent ubiquitination leads to degradation by the proteasome.

Table 2: Influence of Linker Properties on PROTAC Efficacy

| Linker Property | Impact on Ternary Complex | Consequence for Degradation | Reference |

|---|---|---|---|

| Length | Affects proximity of E3 ligase and target protein | Too short or too long can be suboptimal for ubiquitination | nih.gov |

| Flexibility | Allows for optimal geometric arrangement | Facilitates productive ubiquitination | precisepeg.comnih.gov |

| Composition (e.g., PEG) | Influences solubility and cell permeability | Can improve bioavailability and cellular uptake | precisepeg.combiochempeg.com |

| Attachment Points | Determines the orientation of the recruited proteins | Can affect which lysine residues are ubiquitinated | nih.gov |

The formation of the ternary complex is a dynamic process governed by the principles of binding kinetics and thermodynamics. researchgate.netbiorxiv.orgnih.gov The stability of the complex is often described by its dissociation constant (Kd), while the rates of association and dissociation are also critical factors. biorxiv.orgnih.gov A stable and long-lived ternary complex is generally associated with more efficient protein degradation. biorxiv.orgbiorxiv.org

The assembly of the ternary complex can exhibit cooperativity, which can be positive or negative. Positive cooperativity occurs when the binding of one protein to the PROTAC enhances the binding of the second protein, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities. biorxiv.orgnih.gov This is a desirable feature in PROTAC design as it can lead to more potent degradation. The nature and length of the linker can influence this cooperativity.

Surface Plasmon Resonance (SPR) is a technique that has been instrumental in measuring the kinetics of ternary complex formation and dissociation in vitro. biorxiv.orgnih.gov These studies have revealed that even small changes in the PROTAC structure, such as a single atom difference in the linker or a single amino acid variation in the target protein, can significantly impact the stability and half-life of the ternary complex, which in turn correlates with the rate of intracellular protein degradation. biorxiv.orgnih.gov

Substrate Ubiquitination Cascade

Once a productive ternary complex is formed, the subsequent step is the ubiquitination of the target protein. This process is a cascade of enzymatic reactions that ultimately tags the protein for destruction. researchgate.net

The primary function of the PROTAC-induced ternary complex is to bring the target protein into close proximity with the E3 ligase's associated E2 ubiquitin-conjugating enzyme. researchgate.netelifesciences.org The E3 ligase itself does not catalyze the transfer of ubiquitin but acts as a scaffold that recruits both the E2 enzyme, which is loaded with ubiquitin, and the substrate (the target protein). researchgate.netresearchgate.net The geometry of the ternary complex is critical at this stage, as it must position the lysine residues on the surface of the target protein within the catalytic radius of the E2 enzyme's active site. elifesciences.orgnih.gov Molecular dynamics simulations have shown how the flexibility of the PROTAC linker can facilitate the proper arrangement of the target protein's surface lysines for efficient ubiquitination. nih.gov

The transfer of a single ubiquitin molecule to a lysine residue on the target protein is called monoubiquitination. researchgate.net For a protein to be recognized and degraded by the proteasome, it typically needs to be tagged with a polyubiquitin (B1169507) chain, which is a chain of at least four ubiquitin molecules linked together. researchgate.netresearchgate.net The E3 ligase, in conjunction with the E2 enzyme, catalyzes the formation of this polyubiquitin chain on the target protein. researchgate.net

The type of ubiquitin linkage in the polyubiquitin chain can also influence the fate of the tagged protein. Chains linked through lysine 48 (K48) of ubiquitin are the primary signal for proteasomal degradation. The CRL4^CRBN^ complex, recruited by the lenalidomide moiety of the PROTAC, is known to promote the formation of K48-linked polyubiquitin chains on its substrates. nih.govnih.gov The PROTAC remains intact after the ubiquitination process and can then dissociate to recruit another target protein molecule, acting catalytically to induce the degradation of multiple protein copies. researchgate.net

Identification of Degrons and Lysine Residues for Ubiquitination

The efficacy of this compound type conjugates hinges on their ability to induce the ubiquitination of a target protein. This process is initiated by the lenalidomide component of the conjugate, which binds to the E3 ubiquitin ligase Cereblon (CRBN). This binding event effectively hijacks the cell's natural protein disposal machinery. The other end of the conjugate, in this case, a chloroalkane moiety, simultaneously binds to the target protein, often an engineered protein fused with a HaloTag. This proximity, orchestrated by the PROTAC (Proteolysis-Targeting Chimera), is crucial for the subsequent steps.

Once the ternary complex of CRBN-conjugate-target protein is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the surface of the target protein. The region on the target protein that is recognized by the E3 ligase is known as a degron. For neo-substrates of Cereblon, such as CK1α, a specific structural motif, often a β-hairpin loop containing a glycine (B1666218) residue, acts as the degron. However, in the context of PROTACs like this compound, the degron is not necessarily a pre-existing feature of the target protein. Instead, the PROTAC induces a "neo-degron" by bringing the target into close proximity with the E3 ligase.

The selection of lysine residues for ubiquitination is not random. The geometry of the ternary complex plays a critical role in determining which of the target protein's surface-exposed lysines are accessible to the active site of the E2 enzyme associated with the CRBN complex. Studies have shown that the length and composition of the linker, such as the PEG4 chain in this conjugate, significantly influence which lysines are ubiquitinated. This, in turn, can affect the efficiency of degradation. Mass spectrometry-based proteomics is a key technique used to identify the specific lysine residues that are ubiquitinated following treatment with such conjugates. Research has demonstrated that for some target proteins, multiple lysine residues can be ubiquitinated, leading to the formation of a polyubiquitin chain, which is a strong signal for proteasomal degradation.

| Component | Function in Ubiquitination |

| Lenalidomide | Binds to the Cereblon (CRBN) E3 ubiquitin ligase. |

| -CO-PEG4-C2-Cl | Linker and warhead; the chloroalkane (-Cl) binds to the target protein (e.g., a HaloTag fusion protein), bringing it into proximity with CRBN. |

| Cereblon (CRBN) | The substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex that is recruited by lenalidomide. |

| Target Protein | The protein intended for degradation, which becomes ubiquitinated. |

| Ubiquitin | A small regulatory protein that is attached to lysine residues on the target protein. |

| Degron | A specific region or induced conformation on the target protein that is recognized by the E3 ligase for ubiquitination. |

Proteasomal Degradation and Cellular Consequences

Targeted Protein Degradation via the 26S Proteasome Pathway

The polyubiquitin chain attached to the target protein serves as a molecular flag, marking it for destruction by the 26S proteasome. The 26S proteasome is a large, ATP-dependent protease complex responsible for degrading most intracellular proteins in eukaryotes. It recognizes and binds to the polyubiquitin chain on the substrate. Following binding, the proteasome unfolds the target protein and threads it into its catalytic core, where it is cleaved into small peptides. The ubiquitin molecules are typically recycled during this process.

The degradation of the target protein by the proteasome is the ultimate goal of using this compound type conjugates. This event is highly specific, as only proteins that are brought into proximity with the E3 ligase by the conjugate are targeted for degradation. The catalytic nature of this process means that a single molecule of the conjugate can induce the degradation of multiple target protein molecules, leading to a profound and sustained reduction in the levels of the protein of interest.

Cellular Responses to Targeted Protein Degradation

The selective removal of a specific protein from the cellular environment can have significant and diverse consequences, depending on the function of the targeted protein. These responses can range from the modulation of specific signaling pathways to broader effects on cell fate.

For instance, if the targeted protein is a kinase involved in a cancer-promoting signaling pathway, its degradation can lead to the downregulation of that pathway, resulting in decreased cell proliferation and survival of cancer cells. The degradation of scaffolding proteins can disrupt the formation of signaling complexes, thereby altering cellular communication networks.

The cellular response to the degradation of a target protein is often rapid and can be more comprehensive than simply inhibiting its activity with a small molecule inhibitor. This is because degradation removes the entire protein, including any non-catalytic functions or scaffolding roles it may have.

Below is a table summarizing potential cellular responses to the degradation of various classes of target proteins:

| Target Protein Class | Potential Cellular Response | Example Downstream Effects |

| Kinases | Modulation of signaling pathways | Inhibition of cell growth, induction of apoptosis |

| Transcription Factors | Altered gene expression profiles | Upregulation or downregulation of specific genes, cell differentiation |

| Scaffolding Proteins | Disruption of protein complexes | Impaired signal transduction, altered cellular localization of proteins |

| Epigenetic Modifiers | Changes in chromatin structure and gene accessibility | Altered histone modifications, changes in long-term gene expression |

The targeted degradation of proteins using molecules like this compound offers a powerful tool for studying protein function and for developing novel therapeutic interventions. The ability to precisely eliminate a protein of interest allows for a detailed investigation of its role in complex cellular processes.

Advanced Analytical and Structural Characterization of Lenalidomide Co Peg4 C2 Cl Type Conjugates and Complexes

High-Resolution Structural Determination of Ternary Complexes

The three-dimensional arrangement of the target protein, the Lenalidomide-based PROTAC, and the E3 ligase CRBN is fundamental to its function. High-resolution structural methods are indispensable for visualizing the intricate network of interactions that stabilize this ternary complex.

X-ray Crystallography for Ligand-Protein and Protein-Protein Interfaces

X-ray crystallography is a powerful technique for obtaining atomic-level detail of ternary complexes. It provides a static snapshot of the most stable conformation, revealing crucial protein-protein and protein-ligand interactions. nih.gov

For Lenalidomide-type conjugates, crystallographic studies can elucidate:

Binding Mode of Lenalidomide (B1683929): The glutarimide (B196013) moiety of Lenalidomide binds within a hydrophobic pocket of CRBN, often referred to as the 'thalidomide-binding pocket', defined by three key tryptophan residues. nih.govresearchgate.netnaist.jp The isoindolinone ring remains exposed to the solvent, allowing for the attachment of linkers without disrupting the binding to CRBN. naist.jpnih.gov

Ternary Complex Interface: Crystal structures of CRBN-Lenalidomide in complex with a "neosubstrate" (the target protein) show how the PROTAC acts as a molecular glue. nih.govresearchgate.net The linker and the target-binding warhead orient the target protein relative to CRBN, creating novel protein-protein interactions that would not otherwise occur. cytivalifesciences.com.cnnih.gov For instance, the structure of the DDB1-CRBN-lenalidomide-CK1α complex revealed that a β-hairpin loop in the target protein CK1α interacts with a surface formed by both CRBN and Lenalidomide. nih.govresearchgate.netnih.gov

Cooperativity: The stability of the ternary complex is often enhanced by favorable protein-protein interactions, a phenomenon known as cooperativity. cytivalifesciences.com.cn Crystallography can reveal the structural basis for this, showing how the linker and warhead contribute to a larger, more stable interface. nih.gov

| PDB ID | Description | Resolution (Å) | Key Findings |

|---|---|---|---|

| 4TZ4 | Human DDB1-CRBN in complex with Lenalidomide | 3.01 | Revealed the binding mode of Lenalidomide in the hydrophobic pocket of CRBN. rcsb.org |

| 5FQD | Human DDB1-CRBN-Lenalidomide in complex with neosubstrate CK1α | 2.45 | Demonstrated the "molecular glue" mechanism, showing direct interactions between the target protein, Lenalidomide, and CRBN. nih.govresearchgate.net |

| 5HXB | Human DDB1-CRBN-CC-885 (a Lenalidomide analogue) in complex with neosubstrate GSPT1 | 2.95 | Showed a similar glue mechanism with a different neosubstrate, highlighting the importance of the degrader in forming the protein-protein interface. nih.gov |

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Architectures

While X-ray crystallography provides high-resolution snapshots, it requires well-ordered crystals, which can be challenging to obtain for large, flexible, and dynamic assemblies like PROTAC-mediated complexes. nanoimagingservices.com Cryo-electron microscopy (cryo-EM) has emerged as a vital tool for studying such large and heterogeneous complexes. nih.govnanoimagingservices.com

For a system involving Lenalidomide-CO-PEG4-C2-Cl, cryo-EM offers several advantages:

Analysis of Heterogeneity: PROTAC-induced complexes can be highly dynamic, with significant conformational and compositional heterogeneity. nanoimagingservices.com Cryo-EM can capture different states of the complex, providing insights into its flexibility and the range of possible conformations, which is particularly relevant for molecules with flexible PEG linkers. nanoimagingservices.comresearchgate.net

Studying the Full E3 Ligase Complex: Lenalidomide binds to CRBN, which is part of the much larger CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govnih.gov Cryo-EM is well-suited to determine the structure of the entire assembly, including the Cullin-RING ligase components, showing how the PROTAC positions the target protein for ubiquitination by the E2-ubiquitin conjugate.

Overcoming Crystallization Challenges: For ternary complexes that resist crystallization, cryo-EM provides a direct route to structural information without the need for extensive screening of crystallization conditions. nanoimagingservices.com Recent studies have successfully used cryo-EM to determine the structure of a degrader-induced ternary complex, illustrating the dynamic interactions between the target and the E3 ligase. researchgate.net

Spectroscopic and Biophysical Characterization

While structural methods provide a picture of the complex, spectroscopic and biophysical techniques are essential to understand the dynamics, thermodynamics, and kinetics of its formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Ligand Binding

NMR spectroscopy is uniquely capable of providing information on the structure, dynamics, and interactions of molecules in solution, which closely mimics the physiological environment. nih.gov For Lenalidomide-type conjugates, NMR can be used to:

Confirm Ligand Binding: Changes in the NMR spectrum of the protein (e.g., Chemical Shift Perturbations or CSPs) upon addition of the ligand can confirm binding and map the interaction site on the protein surface. nih.gov

Study Conformational Dynamics: NMR can probe the flexibility of the PROTAC's linker and the conformational changes in both the target protein and CRBN upon ternary complex formation. nih.govnih.gov This is crucial as the dynamics of the complex, not just a single static structure, can influence degradation efficiency. nih.gov

Characterize Weak Interactions: NMR is sensitive enough to detect and characterize the weak, transient interactions that are often critical for the assembly and stability of the ternary complex.

Mass Spectrometry for Molecular Identification and Adduct Analysis

Mass spectrometry (MS) is a powerful analytical technique for confirming the identity and integrity of molecules and for studying their interactions. nih.gov In the context of this compound, MS would be applied for:

Molecular Weight Confirmation: To verify the successful synthesis of the conjugate and confirm its exact mass.

Adduct Analysis: The chloroalkane (-C2-Cl) moiety is a reactive group. MS can be used to analyze the covalent adduct formed between the PROTAC and its target protein, identifying the specific residue (e.g., a cysteine) that has been modified.

Proteomics: In a cellular context, MS-based proteomics can identify the "neosubstrates" that are recruited to CRBN in the presence of the Lenalidomide conjugate. biorxiv.orgoup.com This can confirm the intended target and reveal potential off-targets. For example, covalent probes combined with chemical proteomics have been used to identify the binding interface on neosubstrates recruited by Lenalidomide. biorxiv.org

Quantitative Binding and Kinetic Assays (e.g., SPR, ITC, NanoBRET)

A suite of biophysical assays is used to quantify the binding events that underpin PROTAC action. digitellinc.comjove.comnih.gov These techniques are essential for medicinal chemistry efforts to optimize PROTAC molecules. jove.com

Surface Plasmon Resonance (SPR): SPR measures binding events in real-time, providing kinetic data (association rate, k_on; dissociation rate, k_off) and affinity data (dissociation constant, K_d). cytivalifesciences.com.cnnih.govyoutube.com An SPR assay can be set up to measure both the binary interactions (PROTAC binding to CRBN or the target protein) and the formation of the ternary complex. cytivalifesciences.com.cn The dissociation half-life of the ternary complex, determined by SPR, has been shown to correlate well with target degradation efficiency. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_d, enthalpy ΔH, and entropy ΔS). jove.comnih.govyoutube.com It is considered the gold standard for measuring binding affinity in solution. ITC can be used to determine the cooperativity of ternary complex formation by comparing the affinity of a protein to the PROTAC alone versus its affinity to the pre-formed PROTAC-protein partner complex. nih.gov

NanoBRET™: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to measure protein interactions. nih.govnih.gov In this assay, one protein (e.g., CRBN) is fused to a NanoLuc® luciferase, and the other protein (the target) is fused to a HaloTag® ligand labeled with a fluorescent probe. If the PROTAC brings the two proteins into close proximity inside the cell, energy transfer occurs, generating a detectable signal. nih.gov This provides a powerful way to confirm ternary complex formation in a physiological setting and can also be adapted to monitor target ubiquitination and degradation. nih.gov

| Technique | Key Parameters Measured | Primary Application for Lenalidomide-type Conjugates |

|---|---|---|

| Surface Plasmon Resonance (SPR) | K_d (affinity), k_on/k_off (kinetics), t₁/₂ (half-life) | Quantifying binary and ternary binding kinetics and affinity; assessing cooperativity. cytivalifesciences.com.cnnih.gov |

| Isothermal Titration Calorimetry (ITC) | K_d (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Determining the thermodynamic drivers of binary and ternary complex formation. jove.comnih.gov |

| NanoBRET™ | BRET ratio (proximity) | Confirming and quantifying ternary complex formation in living cells. nih.govnih.gov |

Chemical Proteomics and Target Engagement Studies

The development of advanced chemical probes derived from lenalidomide has been instrumental in elucidating its mechanism of action and identifying its cellular targets. These probes are engineered to retain the core functions of the parent molecule while incorporating features that facilitate the identification and quantification of protein interactions and degradation events within the complex cellular environment. The specific conjugate, this compound, represents a class of chemical tools designed for such purposes, featuring a lenalidomide core for engaging the E3 ligase cereblon (CRBN), a polyethylene (B3416737) glycol (PEG) linker for spatial positioning, and a reactive chlorohexyl group for potential covalent labeling or further functionalization.

Affinity-Based Probes for Target and Ligase Identification

Affinity-based probes are powerful tools for identifying the direct binding partners of a small molecule within the proteome. These probes are typically designed with a photo-reactive group or an enrichment handle, such as biotin, to enable the capture and subsequent identification of interacting proteins by mass spectrometry.

In the context of lenalidomide, the development of "photolenalidomide" (pLen), a probe equipped with a photoaffinity label and an enrichment handle, has been a significant advancement. biorxiv.orgnih.gov This probe was designed to mimic the biological activities of lenalidomide, including its antiproliferative and immunomodulatory effects, as well as its ability to induce the degradation of known targets. nih.gov The design of such probes is critical, as modifications to the lenalidomide scaffold can impact its binding to CRBN and its subsequent recruitment of neosubstrates. researchgate.net

Studies utilizing photolenalidomide have successfully captured known targets such as the Ikaros family zinc finger proteins IKZF1 and IKZF3, as well as CRBN itself, from multiple myeloma cell lines. biorxiv.orgnih.gov These experiments confirmed the probe's ability to engage the intended cellular machinery. Furthermore, these studies led to the identification of a novel, non-degraded target, the eukaryotic translation initiation factor 3 subunit i (eIF3i), in HEK293T cells. biorxiv.orgnih.gov This discovery highlights the utility of affinity-based probes in uncovering previously unknown interactions and expanding our understanding of a drug's polypharmacology. nih.gov The interaction between lenalidomide, CRBN, and eIF3i was shown to form a ternary complex, demonstrating that not all proteins recruited to CRBN by lenalidomide are destined for degradation. biorxiv.orgnih.gov

The table below summarizes the key targets identified using lenalidomide-based affinity probes.

| Probe Name | Cell Line | Identified Targets | Target Fate |

| Photolenalidomide (pLen) | MM.1S (Multiple Myeloma) | IKZF1, CRBN | Degradation (IKZF1) |

| Photolenalidomide (pLen) | HEK293T | eIF3i, CRBN | No Degradation (eIF3i) |

Proteomic Profiling of Degradation Events

A primary application of lenalidomide-based conjugates in chemical proteomics is the global and unbiased profiling of protein degradation events. By treating cells with a lenalidomide-based degrader and comparing the resulting proteome to that of untreated cells, researchers can identify which proteins are selectively targeted for degradation via the ubiquitin-proteasome system. nih.gov

The efficacy of lenalidomide and its derivatives as protein degraders is dependent on the formation of a ternary complex between the drug, the E3 ligase CRBN, and a "neosubstrate" protein. oup.com This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate. nih.gov The linker component of conjugates like this compound plays a crucial role in facilitating the formation of a productive ternary complex. nih.govprecisepeg.com

Proteomic studies have been essential in defining the "degradome" of lenalidomide and its analogues. For instance, early studies confirmed that lenalidomide treatment leads to the degradation of the transcription factors IKZF1 and IKZF3 in multiple myeloma cells. biorxiv.orgoup.com This degradation is a key mechanism behind the drug's anti-myeloma activity. nih.gov More recent and sophisticated proteomic approaches have expanded this list to include other proteins, such as casein kinase 1 alpha (CK1α), particularly in the context of myelodysplastic syndromes with a del(5q) mutation. researchgate.netnih.gov

The selectivity of degradation can be fine-tuned through chemical modifications of the lenalidomide core. For example, modifications at the 6-position of the lenalidomide scaffold have been shown to alter the selectivity for different neosubstrates, allowing for the development of degraders with more specific target profiles. researchgate.netresearchgate.netnih.gov This highlights the potential for creating highly selective chemical tools to probe the functions of individual proteins.

The following table details key proteins whose degradation is induced by lenalidomide and its derivatives, as identified through proteomic studies.

| Compound | Cell Type Context | Degraded Proteins | Associated Disease Context |

| Lenalidomide | Multiple Myeloma | IKZF1, IKZF3 | Multiple Myeloma |

| Lenalidomide | del(5q) Myelodysplastic Syndrome | CK1α | Myelodysplastic Syndrome |

| 6-fluoro-lenalidomide | Hematological Cancer Cell Lines | IKZF1, IKZF3, CK1α | Hematological Cancers |

Computational and Theoretical Approaches in Protac Design and Mechanism Elucidation

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques in the rational design of PROTACs. nih.gov These methods provide atomic-level insights into the interactions governing ternary complex formation, stability, and the conformational dynamics that are essential for effective protein degradation. acs.orgresearchgate.net

Elucidating Ternary Complex Formation and Conformational Flexibility

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Computational modeling is crucial for understanding the protein-protein interactions (PPIs) induced by the PROTAC. biorxiv.org Lenalidomide (B1683929), the CRBN-binding component of the specified building block, acts as a 'molecular glue' that stabilizes the interaction between CRBN and a neosubstrate. researchgate.netchemrxiv.org Molecular docking can predict the binding poses of the PROTAC within both the target protein and the E3 ligase binding pockets. acs.orgbiorxiv.org More advanced protein-protein docking protocols are then used to model the assembly of the full ternary complex, predicting the most favorable interfaces and orientations between the two proteins. nih.govbiorxiv.org

Once a static model of the ternary complex is built, MD simulations are employed to explore its dynamic behavior and stability over time. acs.orgchemrxiv.org These simulations reveal the conformational flexibility of the PROTAC, the proteins, and the entire complex. Researchers analyze parameters like cooperativity—the synergistic binding effect where the formation of the ternary complex is more stable than the individual binary complexes. Simulations have shown that the stabilizing effect of lenalidomide can be attributed to its ability to provide hydrophobic shielding to intermolecular hydrogen bonds at the protein-protein interface, turning transient interactions into robust ones. researchgate.netcertara.com

Predicting Optimal Linker Geometries and Orientations

The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex. explorationpub.comnih.gov The "CO-PEG4-C2-Cl" portion of the building block is a flexible PEG-based linker, a common motif in PROTAC design. researchgate.net Computational methods are essential for optimizing linker parameters such as length, composition, and attachment points, moving the field beyond historical trial-and-error approaches. explorationpub.comnih.govnih.gov

If a linker is too short, steric clashes may prevent the simultaneous binding of the PROTAC to both proteins. explorationpub.com If it is too long, it may not effectively bring the proteins into the correct proximity and orientation for ubiquitin transfer. explorationpub.comexplorationpub.com Computational strategies involve sampling the vast conformational space of the linker to identify geometries that support a productive ternary complex. chemrxiv.orgacs.org By modeling different linker lengths and compositions, researchers can predict which designs are most likely to result in high-affinity and stable ternary complexes, thereby prioritizing synthetic efforts. explorationpub.comcomputabio.com For instance, studies have shown that for certain targets, linkers with some degree of rigidity, perhaps through the inclusion of cyclic moieties like piperazine, can improve degradation potency, while for others, flexible linkers like PEG chains are superior. nih.gov

Simulating PROTAC-Induced Protein Structural Dynamics

The formation of the ternary complex is not a static event but a dynamic process. MD simulations are the primary tool for investigating the structural dynamics induced by the PROTAC. nih.govacs.org These simulations, often running for hundreds of nanoseconds, track the motions of every atom in the system, providing a detailed view of how the complex behaves under physiological conditions. researchgate.netcomputabio.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. In the context of PROTACs, this approach is emerging as a powerful tool for predicting degradation potency and optimizing molecular design. arxiv.org

Development of Predictive Models for Degradation Potency

The biological activity of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation). Developing predictive models for these endpoints is challenging due to the complexity of the PROTAC mechanism. arxiv.orgresearchgate.net

Recent efforts have focused on applying machine learning and deep learning algorithms to build robust predictive models. arxiv.orgresearchgate.net These models are trained on curated datasets containing diverse PROTACs with experimentally measured degradation data. The inputs to the model can include descriptors for the entire PROTAC molecule, as well as separate information about the POI ligand, the E3 ligand (like lenalidomide), the linker, the target protein sequence, and the experimental cell line. arxiv.org By learning the complex relationships between these features and degradation activity, these models can forecast the potency of novel, untested PROTAC designs. This allows for the rapid in silico screening of large virtual libraries of potential PROTACs, helping to prioritize the most promising candidates for synthesis and experimental testing. arxiv.orgyoutube.com

| Method | Primary Application | Key Insights Generated |

|---|---|---|

| Molecular Docking | Predicting binding modes of PROTAC ligands; Assembling static ternary complex models. nih.govbiorxiv.org | Binding affinity scores, key interacting residues, initial complex geometry. biorxiv.orgbiorxiv.org |

| Molecular Dynamics (MD) | Evaluating ternary complex stability and dynamics. acs.orgresearchgate.net | Conformational flexibility (RMSD/RMSF), protein-protein interface stability, solvent accessibility, identification of stable H-bonds. researchgate.netresearchgate.net |

| QSAR / Machine Learning | Predicting degradation activity (DC₅₀, Dₘₐₓ) from chemical structure. arxiv.orgresearchgate.net | Structure-activity relationships, potency prediction for new designs, identification of key structural features for activity. arxiv.orgnih.gov |

Computational Linker Optimization Strategies

While MD simulations provide deep insights into specific linker conformations, QSAR offers a complementary approach to optimize linkers based on broader structure-activity trends. nih.gov In this strategy, various properties of the linker—such as length, number of rotatable bonds, flexibility, polarity, and hydrophobicity—are calculated as numerical descriptors. nih.govacs.org

These descriptors are then incorporated into QSAR models to determine which linker properties correlate most strongly with potent degradation activity. arxiv.org For example, a model might reveal that for a particular POI/E3 ligase pair, a PEG linker of 12-16 atoms with low rigidity is consistently associated with high potency. explorationpub.com Such models can guide the rational design of linker libraries, moving away from purely empirical screening. explorationpub.comnih.gov By predicting the impact of linker modifications on activity, these computational strategies accelerate the identification of optimized PROTACs with improved efficacy and better physicochemical properties. computabio.com

Machine Learning and Artificial Intelligence for De Novo PROTAC Design

The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery, and the design of Proteolysis Targeting Chimeras (PROTACs) is no exception. These advanced computational tools offer the potential to navigate the vast chemical space of possible PROTAC structures with greater speed and precision than traditional methods. The de novo design of PROTACs, which involves the generation of entirely new molecular structures, is a particularly promising area for the application of ML and AI. This is especially relevant for PROTAC building blocks like Lenalidomide-CO-PEG4-C2-Cl , which provides a versatile scaffold for the development of novel degraders.

Generative Models: These models can learn the underlying patterns from a dataset of known molecules to generate novel chemical structures. Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) are being employed to create new linkers or even entire PROTAC molecules with desired physicochemical properties. These models can explore a much broader chemical space than what is accessible through conventional chemical synthesis and screening.

Reinforcement Learning (RL): In this approach, an AI agent is trained to design molecules by rewarding it for generating structures with favorable properties (e.g., high predicted binding affinity, good cell permeability) and penalizing it for undesirable ones. This iterative process allows the model to learn optimal strategies for designing effective PROTACs.

Predictive Models: Machine learning models can be trained to predict the degradation activity of a potential PROTAC molecule. By integrating data on the POI, the E3 ligase, the linker, and the cellular context, these models can help prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

The application of these computational methods is still in its early stages, but it holds immense promise for accelerating the development of novel PROTAC-based therapeutics. By leveraging the power of AI, researchers can move beyond the empirical and often time-consuming process of PROTAC optimization and towards a more rational and efficient design paradigm.

Research Findings in Computational PROTAC Design

While specific research directly employing This compound in ML-driven de novo design is not yet prevalent in public literature, the principles and findings from broader PROTAC design studies are highly applicable. Research in this area has led to the development of several innovative platforms and methodologies.

For instance, a number of deep learning models have been developed to specifically address the challenge of linker design. These models can generate novel linkers that connect a given warhead and E3 ligase ligand in a way that optimizes the geometry of the ternary complex (the complex formed by the POI, the PROTAC, and the E3 ligase). The ability to predict and optimize this three-dimensional arrangement is crucial for achieving efficient protein degradation.

The table below summarizes some of the key computational tools and their applications in PROTAC design, which could theoretically be applied to PROTACs incorporating This compound .

| Computational Tool/Method | Approach | Application in PROTAC Design | Potential Relevance for this compound |

| DeLinker | Graph-based deep generative model | Generates novel linkers to connect two molecular fragments with optimal spatial orientation. | Could be used to design novel linkers attached to the chloroacetyl group of the compound for various warheads. |

| Link-INVENT | Reinforcement learning-based generative model | Designs linkers that connect a specified warhead and E3 ligase ligand with desired properties. | Can optimize the PEG4-C2-Cl portion of the molecule to improve properties like solubility and cell permeability. |

| AIMLinker | Deep encoder-decoder network | Predicts and generates linkers based on the structural information of the two binding fragments. | Could be utilized to explore a wide range of linker modifications starting from the foundational structure of the compound. |

| PROTAC-RL | Reinforcement learning with a transformer architecture | Focuses on linker design given a specific E3 ligase ligand and warhead. | Could be applied to design PROTACs using the lenalidomide part as the E3 ligase ligand and optimize the linker for a specific target. |

Future Perspectives and Unaddressed Research Questions

Innovations in Linker Chemistry and Architecture

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (E3 ligase-PROTAC-target protein). nih.govnih.gov While early PROTACs predominantly used flexible alkyl and polyethylene (B3416737) glycol (PEG) linkers, research is now focused on more sophisticated linker designs to optimize performance. nih.gov

Innovations are moving towards linkers with increased rigidity to better control the spatial orientation of the two ends of the molecule. explorationpub.com This includes the incorporation of heterocyclic scaffolds like piperazines and piperidines, as well as alkynes. nih.gov The rationale is that a more rigid linker can reduce the entropic penalty of forming the ternary complex, potentially leading to improved stability and efficacy. The composition of the linker is also a key area of optimization. For instance, replacing alkyl chains with PEG units can alter a PROTAC's degradation activity, indicating that the atomic makeup (e.g., the presence of oxygen versus methylene (B1212753) groups) can significantly impact biological function. nih.gov

Novel linker strategies are also emerging, such as photoswitchable linkers that allow for spatiotemporal control of PROTAC activity and "click chemistry" approaches for rapid and efficient synthesis of PROTAC libraries. nih.govexplorationpub.comresearchgate.net These methods facilitate the exploration of diverse linker lengths, compositions, and attachment points, which are all crucial parameters for developing potent and selective degraders. nih.govexplorationpub.com The choice of where the linker is attached to the protein-targeting and E3-recruiting ligands is also vital, as it directly affects the ability of the E3 ligase to ubiquitinate the target protein effectively. explorationpub.comresearchgate.net

Table 1: Comparison of PROTAC Linker Types

| Linker Type | Key Characteristics | Advantages & Research Focus |

|---|---|---|